molecular formula C11H20N2O4S B13472778 1,1-Dimethylethyl hexahydro-5H-isothiazolo[2,3-a]pyrazine-5-carboxylate 1,1-dioxide

1,1-Dimethylethyl hexahydro-5H-isothiazolo[2,3-a]pyrazine-5-carboxylate 1,1-dioxide

Cat. No.: B13472778
M. Wt: 276.35 g/mol
InChI Key: PYCLKYVPYSJENJ-UHFFFAOYSA-N
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Description

1,1-Dimethylethyl hexahydro-5H-isothiazolo[2,3-a]pyrazine-5-carboxylate 1,1-dioxide is a complex heterocyclic compound that features a unique isothiazolo-pyrazine scaffold. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

The synthesis of 1,1-Dimethylethyl hexahydro-5H-isothiazolo[2,3-a]pyrazine-5-carboxylate 1,1-dioxide typically involves multi-step reactions. One common method includes the formation of a domino imine, followed by intramolecular annulation and a Ugi-azide reaction . Industrial production methods often involve optimizing these steps to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. .

Scientific Research Applications

1,1-Dimethylethyl hexahydro-5H-isothiazolo[2,3-a]pyrazine-5-carboxylate 1,1-dioxide has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. The exact mechanism of action depends on the specific biological context and target .

Comparison with Similar Compounds

Similar compounds include other isothiazolo-pyrazine derivatives, such as:

Properties

Molecular Formula

C11H20N2O4S

Molecular Weight

276.35 g/mol

IUPAC Name

tert-butyl 1,1-dioxo-2,3,3a,4,6,7-hexahydro-[1,2]thiazolo[2,3-a]pyrazine-5-carboxylate

InChI

InChI=1S/C11H20N2O4S/c1-11(2,3)17-10(14)12-5-6-13-9(8-12)4-7-18(13,15)16/h9H,4-8H2,1-3H3

InChI Key

PYCLKYVPYSJENJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(C1)CCS2(=O)=O

Origin of Product

United States

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